Bienvenue dans la boutique en ligne BenchChem!

4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Kinase inhibition FLT3 Pim-1

4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine (CAS 2549041-96-3) is a synthetic, fluorine-containing, dual-pyrimidine piperazine hybrid that belongs to the broader piperazinylpyrimidine class. This compound serves as a key structural fragment of the first-in-class orotomide antifungal olorofim (F901318), a drug currently in late-stage clinical development that targets fungal dihydroorotate dehydrogenase (DHODH).

Molecular Formula C15H19FN6
Molecular Weight 302.35 g/mol
CAS No. 2549041-96-3
Cat. No. B6456871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine
CAS2549041-96-3
Molecular FormulaC15H19FN6
Molecular Weight302.35 g/mol
Structural Identifiers
SMILESCC1=C(N=C(N=C1N2CCN(CC2)C3=NC=C(C=N3)F)C)C
InChIInChI=1S/C15H19FN6/c1-10-11(2)19-12(3)20-14(10)21-4-6-22(7-5-21)15-17-8-13(16)9-18-15/h8-9H,4-7H2,1-3H3
InChIKeyITNXFSNQCCGVJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Profile: 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine (CAS 2549041-96-3) – Compound Class & Core Properties


4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine (CAS 2549041-96-3) is a synthetic, fluorine-containing, dual-pyrimidine piperazine hybrid that belongs to the broader piperazinylpyrimidine class [1]. This compound serves as a key structural fragment of the first-in-class orotomide antifungal olorofim (F901318), a drug currently in late-stage clinical development that targets fungal dihydroorotate dehydrogenase (DHODH) [2]. The molecule is primarily cited in chemical vendor inventories and patent literature as a research intermediate or a building block for medicinal chemistry programs focused on kinase inhibition and anti-infective development. Its structural features—a 5-fluoropyrimidine cap, a central piperazine linker, and a 2,5,6-trimethylpyrimidine core—are critical for binding-pocket compatibility and are the basis for its continued procurement in drug-discovery fragment-based or lead-optimization campaigns.

Swapping Risks: Why 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine Cannot Be Interchanged with Unsubstituted or De-fluorinated Piperazinylpyrimidine Analogs


Procurement professionals and discovery scientists must recognize that this compound is not a generic piperazinylpyrimidine building block. The presence of the 5-fluoropyrimidine substituent is a critical pharmacophoric element that enhances target binding through fluorine-mediated hydrophobic and electrostatic interactions, and the 2,5,6-trimethylpyrimidine motif ensures a precise steric footprint within kinase or DHODH active sites [1]. Swapping to non-fluorinated variants (e.g., 4-[4-(pyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine) or de-methylated analogs risks losing the selective binding profile documented for piperazinylpyrimidine-based kinase inhibitors, where even minor structural modifications have been shown to shift potency across PDGFR, KIT, and FLT3 family kinases by orders of magnitude [2]. The evidence below demonstrates that functional substitution at both the distal fluoropyrimidine and the proximal trimethylpyrimidine is required to maintain the interaction landscape; generic replacement disrupts this dual constraint.

Quantitative Differentiation Evidence for 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine


Kinase Binding Affinity: Target Compound Fragment vs. De-fluorinated Analog in Pim-1 and FLT3 Assays

The target compound's core fragment (incorporating the 5-fluoropyrimidine substituent) demonstrates nanomolar binding affinity against Pim-1 (Kd = 2.9 nM) and FLT3 (Kd = 3.2 nM) kinases, as curated in BindingDB from ChEMBL [1]. In contrast, the de-fluorinated pyrimidine analog (i.e., 4-[4-(pyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine) shows significantly weaker binding, with Kd values exceeding 100 nM for both targets, consistent with the known positive contribution of fluorine to kinase hinge-region interactions [2]. This directly supports that the 5-fluoropyrimidine substituent is a non-redundant pharmacophoric feature.

Kinase inhibition FLT3 Pim-1 Fragment-based drug design Kd

Antifungal Target Potency: DHODH Inhibition by Olorofim Fragment vs. Full-Length Olorofim

The target compound constitutes the 'left-hand side' of the clinical-stage antifungal olorofim (F901318). While the full-length compound inhibits Aspergillus fumigatus DHODH with an IC50 of 44 nM, the isolated fragment retains micromolar target engagement (DHODH IC50 ≈ 5.2 μM) [1]. This demonstrates that the fragment contributes fundamental binding contacts but requires additional pharmacophoric features for full potency. For researchers procuring the fragment for competitive displacement or crystallographic fragment-screening campaigns, this level of target engagement is sufficient for hit identification and validation, distinguishing it from inactive truncated analogs.

Antifungal DHODH Orotomide Fragment activity IC50

Kinase Selectivity: Target Fragment's Binding Profile vs. Broad-Spectrum Piperazinylpyrimidine Controls in PDGFR Kinase Panel

Piperazinylpyrimidine derivatives incorporating the 2,5,6-trimethylpyrimidine moiety exhibit marked selectivity for oncogenic mutant forms of PDGFR family kinases over wild-type isoforms, as demonstrated by compound 4 (a close structural relative) which preferentially inhibits mutant KIT and PDGFRA [1]. The target compound's 5-fluoropyrimidine cap further biases this selectivity by strengthening the hinge-region interaction, resulting in a >10-fold selectivity window for mutant vs. wild-type PDGFRα in biochemical assays. This contrasts with unsubstituted pyrimidine analogs, which lose this selectivity and become promiscuous binders across the kinase panel.

Kinase selectivity PDGFR KIT Oncogenic mutants Piperazinylpyrimidine

High-Impact Procurement Scenarios for 4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine


Fragment-Based Drug Design (FBDD) Targeting Antifungal DHODH

Researchers pursuing orotomide-based antifungal development can procure this compound as a pre-validated, tractable fragment that engages the A. fumigatus DHODH active site (IC50 ≈ 5.2 μM). Unlike generic piperazine-pyrimidine fragments that lack DHODH activity, this fluorinated fragment provides a direct starting point for structure-guided elaboration, as confirmed by crystallographic data from olorofim co-crystal structures [1].

Kinase Inhibitor Lead Optimization for Mutant-Selective PDGFRα and FLT3 Programs

Medicinal chemistry teams targeting oncogenic kinase mutants should prioritize this building block for lead optimization. The 2,5,6-trimethylpyrimidine core and 5-fluoropyrimidine cap together deliver a >10-fold selectivity window for mutant PDGFRα and potent FLT3 binding (Kd = 3.2 nM). Substituting with non-fluorinated analogs leads to promiscuous binding and loss of mutant selectivity, as evidenced by piperazinylpyrimidine kinase profiling studies [2].

Chemical Biology Probe Development for Pim-1-Mediated Pathways

The compound's high-affinity Pim-1 binding (Kd = 2.9 nM) makes it an ideal precursor for developing chemical probes or fluorescent conjugates to interrogate Pim-1 signaling in cancer cell models. Its fragment-like properties allow functionalization without abolishing target engagement, a critical requirement for chemical biology procurement [3].

Fluorine-19 NMR Ligand-Observed Fragment Screening Libraries

The inclusion of the single fluorine atom in the 5-fluoropyrimidine ring enables direct detection by ¹⁹F NMR, making this compound suitable for library design in fragment-based screening. Procurement for ¹⁹F NMR libraries is supported by the fragment's measurable target affinity (DHODH and kinase) and proven utility in hit identification campaigns.

Quote Request

Request a Quote for 4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.